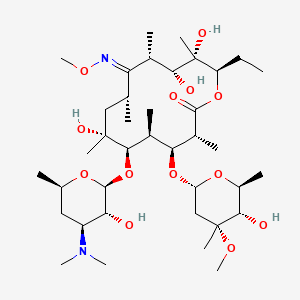

![molecular formula C27H38ClN3OS B1675266 6-[4-(2-methylsulfanylphenyl)piperazin-1-yl]-N-(1,2,3,4-tetrahydronaphthalen-1-yl)hexanamide;hydrochloride CAS No. 824958-12-5](/img/structure/B1675266.png)

6-[4-(2-methylsulfanylphenyl)piperazin-1-yl]-N-(1,2,3,4-tetrahydronaphthalen-1-yl)hexanamide;hydrochloride

Overview

Description

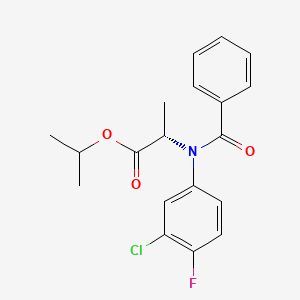

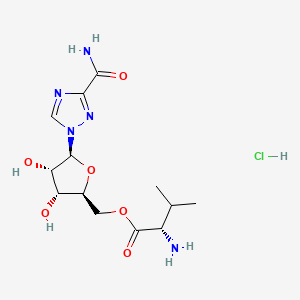

The compound “6-[4-(2-methylsulfanylphenyl)piperazin-1-yl]-N-(1,2,3,4-tetrahydronaphthalen-1-yl)hexanamide;hydrochloride” is also known by other names such as LP-44, CHEMBL225284, and compound 5 . It has a molecular formula of C27H37N3OS and a molecular weight of 451.7 g/mol .

Molecular Structure Analysis

The compound has a complex structure that includes a piperazine ring, a hexanamide chain, and a tetrahydronaphthalen group . The InChI string for the compound is InChI=1S/C27H37N3OS/c1-32-26-15-7-6-14-25 (26)30-20-18-29 (19-21-30)17-8-2-3-16-27 (31)28-24-13-9-11-22-10-4-5-12-23 (22)24/h4-7,10,12,14-15,24H,2-3,8-9,11,13,16-21H2,1H3, (H,28,31) .

Physical And Chemical Properties Analysis

The compound has a molecular weight of 451.7 g/mol. It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 4. It also has a rotatable bond count of 9 .

Scientific Research Applications

Neuropharmacology: Serotonin Receptor Agonism

LP 44 is a potent and selective agonist at the 5HT7 serotonin receptor . This receptor plays a crucial role in brain function, including the regulation of the sleep-wake cycle and roles in stress, learning, and memory . Research involving LP 44 has helped elucidate the complex role of 5-HT7 receptors in these processes.

Sleep-Wake Cycle Regulation

The compound has been used in studies to suppress REM sleep when microinjected into the dorsal raphe nucleus of rats . This application is significant for understanding sleep disorders and developing potential treatments.

Stress Response and Emotional Regulation

LP 44 has been utilized to study the serotoninergic system’s impact on stress response. It helps in understanding how serotonin receptors can influence emotional regulation and stress-related behaviors .

Learning and Memory

Research has shown that LP 44 can affect learning and memory. This is particularly relevant in the context of neuropsychiatric disorders where serotonin receptors are implicated .

Neurodevelopmental Studies

LP 44 has been used to observe morphological changes in hippocampal and amygdaloid cell lines, which are dependent on the 5-HT7 receptor-related signal pathway . This application is vital for understanding the development and plasticity of the nervous system.

Neuroscience Research: Synaptic Transmission

Studies have also explored how LP 44, through its action on serotonin receptors, modulates AMPA receptor-mediated hippocampal synaptic transmission. This research is crucial for comprehending the cellular mechanisms underlying synaptic plasticity .

Mechanism of Action

Target of Action

LP 44, also known as 6-[4-(2-methylsulfanylphenyl)piperazin-1-yl]-N-(1,2,3,4-tetrahydronaphthalen-1-yl)hexanamide;hydrochloride, is a potent and selective agonist at the 5HT7 serotonin receptor . This receptor plays a complex role in several aspects of brain function, including regulation of the sleep-wake cycle and roles in stress, learning, and memory .

Mode of Action

As a 5HT7 agonist , LP 44 binds to the 5HT7 serotonin receptor, activating it . This activation can lead to a variety of downstream effects, depending on the specific cellular context and the other signaling pathways that are active in the same cell .

Biochemical Pathways

The 5HT7 receptor is part of the serotonin system, which is a major biochemical pathway in the brain. Activation of the 5HT7 receptor by LP 44 can affect various aspects of brain function, including the regulation of the sleep-wake cycle . The specific biochemical pathways affected by lp 44 and the downstream effects of these pathways are complex and can vary depending on the specific cellular and physiological context .

Result of Action

The activation of the 5HT7 receptor by LP 44 can lead to a variety of molecular and cellular effects. For example, it has been shown to suppress REM sleep in rats . In addition, it has been suggested that LP 44 may induce morphological changes in hippocampal and amygdaloid cell lines, dependent on the 5HT7 receptor-related signal pathway .

properties

IUPAC Name |

6-[4-(2-methylsulfanylphenyl)piperazin-1-yl]-N-(1,2,3,4-tetrahydronaphthalen-1-yl)hexanamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H37N3OS.ClH/c1-32-26-15-7-6-14-25(26)30-20-18-29(19-21-30)17-8-2-3-16-27(31)28-24-13-9-11-22-10-4-5-12-23(22)24;/h4-7,10,12,14-15,24H,2-3,8-9,11,13,16-21H2,1H3,(H,28,31);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWGKCWWWKHCVDH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC=CC=C1N2CCN(CC2)CCCCCC(=O)NC3CCCC4=CC=CC=C34.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H38ClN3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

488.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-[4-(2-methylsulfanylphenyl)piperazin-1-yl]-N-(1,2,3,4-tetrahydronaphthalen-1-yl)hexanamide;hydrochloride | |

CAS RN |

824958-12-5 | |

| Record name | 1-Piperazinehexanamide, 4-[2-(methylthio)phenyl]-N-(1,2,3,4-tetrahydro-1-naphthalenyl)-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=824958-12-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | LP-44 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0824958125 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | LP-44 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M5K3JUP5EZ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the primary target of LP44?

A1: LP44 selectively activates the serotonin 5-HT7 receptor. []

Q2: What are the downstream effects of LP44 binding to the 5-HT7 receptor?

A2: Activation of the 5-HT7 receptor by LP44 has been implicated in various physiological processes, including:

- Suppression of REM sleep: Microinjections of LP44 into the dorsal raphe nucleus of rats significantly reduced REM sleep duration. [, ]

- Modulation of synaptic transmission in the nucleus tractus solitarii (nTS): LP44 has been shown to both decrease and increase synaptic transmission in the nTS, suggesting a complex pre- and postsynaptic mechanism of action. This modulation may contribute to LP44's effects on cardiorespiratory reflexes. []

- Potential analgesic effects: Research indicates that LP44 may have analgesic properties in models of formalin-induced orofacial pain in mice. []

- Influence on stress response: Activation of 5-HT7 receptors in the median raphe nucleus by LP44 has been shown to attenuate stress-induced behavioral deficits in rat models of depression. []

Q3: Does LP44 affect respiratory chemosensitivity?

A3: Research suggests that while LP44 can activate 5-HT7 receptors in the parafacial region of the mouse brainstem, it does not appear to have a significant impact on CO2-stimulated breathing. This suggests that 5-HT7 receptors in this region may not be essential for respiratory chemosensitivity. [, ]

Q4: Are there any studies on the effects of LP44 on the cardiovascular system?

A4: LP44 has been shown to relax the superior mesenteric vein (SMV) in rats, primarily through activation of the 5-HT7 receptor. This relaxation may contribute to the blood pressure-lowering effects observed with chronic 5-HT administration. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

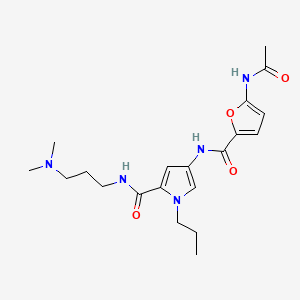

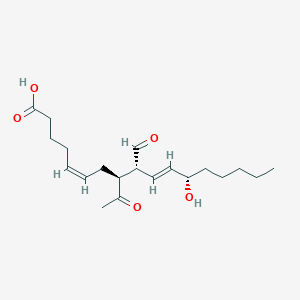

![5-hydroxy-2-[4-methoxy-3-[2-oxo-2-[4-[(2,3,4-trimethoxyphenyl)methyl]piperazin-1-yl]ethoxy]phenyl]-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one](/img/structure/B1675192.png)

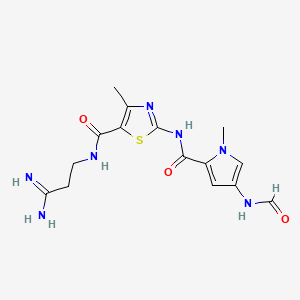

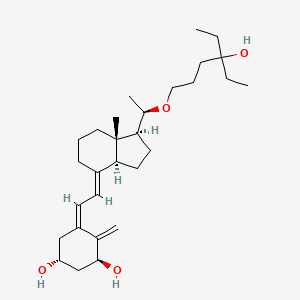

![Phosphonic acid, [1,2-ethanediylbis[nitrilobis(methylene)]]tetrakis-, pentasodium salt](/img/structure/B1675195.png)